2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C6H8N2O4 It is known for its unique structure, which includes a diazonium group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate typically involves the diazotization of 1-methoxy-1-oxopent-2-en-3-amine. This process requires the use of nitrous acid (HNO2) as the diazotizing agent. The reaction is usually carried out in an acidic medium, often using hydrochloric acid (HCl) to maintain the required pH levels.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled environments to ensure safety and efficiency. The use of automated systems for the addition of reagents and the monitoring of reaction conditions is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, and thiolated derivatives.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its potential use in biochemical assays and as a labeling reagent.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has similar diazonium and oxo groups but differs in the presence of ethoxy groups instead of a methoxy group.
2-Diazonio-1-methoxy-3-oxo-3-phenyl-1-propen-1-olate: This compound has a phenyl group, making it structurally different but functionally similar in terms of reactivity.
Uniqueness
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy group, in particular, influences its chemical behavior and makes it suitable for specific synthetic and industrial processes.
Properties
CAS No. |
104034-82-4 |
---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)5(8-7)6(10)11-2/h3H2,1-2H3 |
InChI Key |
JMJMQTGUEJSYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.